3-Aminopyridine-4-thiol

Description

Contextual Significance of Pyridine-Thiol Compounds in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of modern chemistry. The pyridine (B92270) ring, an aromatic heterocycle structurally related to benzene (B151609) with one nitrogen atom replacing a carbon-hydrogen unit, is a ubiquitous feature in many important molecules, including a substantial number of FDA-approved drugs. nih.govwikipedia.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov

When a thiol (-SH) group is introduced onto the pyridine ring, the resulting pyridine-thiol compounds exhibit a fascinating duality of chemical character. ontosight.aisolubilityofthings.comsolubilityofthings.com The thiol group is a potent nucleophile and can be oxidized to form disulfides or other sulfur-containing functionalities. cymitquimica.comevitachem.com This reactivity makes pyridine-thiols versatile intermediates in the synthesis of a wide array of organosulfur compounds, which are valuable in agrochemicals and pharmaceuticals. solubilityofthings.com

Furthermore, the combination of the pyridine nitrogen and the thiol sulfur creates excellent metal-coordinating sites. ontosight.aisolubilityofthings.com This has led to extensive applications in coordination chemistry, where pyridine-thiol derivatives act as ligands to form stable complexes with various transition metals. solubilityofthings.comsolubilityofthings.com These metal complexes are of significant interest in the development of novel catalysts for organic synthesis and in the field of materials science for creating materials with specific electronic or optical properties. solubilityofthings.comcymitquimica.com The solubility of these compounds, often moderate in water and higher in organic solvents, further enhances their utility as versatile building blocks in diverse chemical reactions. ontosight.aisolubilityofthings.comsolubilityofthings.com

Table 1: Overview of Research Areas for Pyridine-Thiol Compounds This interactive table summarizes the key applications and research interests related to pyridine-thiol compounds.

| Research Area | Description | Key Features Utilized |

|---|---|---|

| Pharmaceutical Synthesis | Used as intermediates or building blocks for creating complex, biologically active molecules. ontosight.aisolubilityofthings.com | Reactivity of the thiol group, hydrogen bonding capacity, and the structural scaffold of the pyridine ring. ontosight.ai |

| Coordination Chemistry | Act as ligands to form stable complexes with metal ions. solubilityofthings.comsolubilityofthings.com | Presence of nitrogen and sulfur atoms as effective donor sites for metal coordination. cymitquimica.com |

| Catalysis | Metal complexes of pyridine-thiols are explored as catalysts for various organic transformations. solubilityofthings.comsolubilityofthings.com | Ability to fine-tune the electronic and steric properties of the metal center through ligand modification. |

| Materials Science | Employed in the development of functional materials, including those with nonlinear optical properties or specific electronic characteristics. solubilityofthings.comcymitquimica.com | Capacity to form organized structures through coordination and intermolecular interactions. cymitquimica.com |

| Agrochemicals | Serve as precursors in the synthesis of pesticides and other agricultural chemicals. ontosight.aisolubilityofthings.com | The inherent biological activity often associated with pyridine-based structures. |

Historical Trajectory and Current Research Frontiers of 3-Aminopyridine-4-thiol

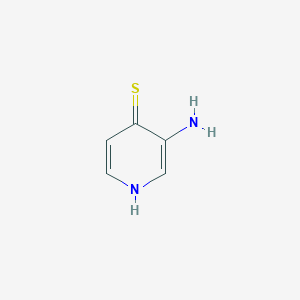

This compound, also known as 3-amino-4-mercaptopyridine, is an organic compound characterized by a pyridine ring substituted with an amino group (-NH2) at position 3 and a thiol group (-SH) at position 4. cymitquimica.com Its unique structure, combining the properties of an amine, a thiol, and a pyridine, has made it a subject of specific research interest.

Historically, a significant area of investigation for this compound involved its use in studying the Smiles rearrangement. Research from the mid-20th century detailed the synthesis of various arylthio derivatives of this compound to examine the conditions and mechanisms of this intramolecular nucleophilic aromatic substitution reaction. researchgate.netjst.go.jp These studies found that pyridine-based compounds like this compound derivatives were more prone to undergo this rearrangement compared to their benzene counterparts, an effect attributed to the electronic influence of the pyridine ring nitrogen. researchgate.netjst.go.jp

In contemporary chemical research, this compound is primarily valued as a versatile molecular building block. cymitquimica.comfrontierspecialtychemicals.com Its functional groups—the nucleophilic thiol and the basic amino group—allow it to participate in a wide range of chemical reactions. cymitquimica.com This reactivity is harnessed by synthetic chemists to construct more complex heterocyclic systems. Current frontiers include its use as an intermediate in the synthesis of novel compounds for materials science and potential pharmaceutical applications, leveraging its ability to interact with metal ions and engage in hydrogen bonding. cymitquimica.com

Table 2: Physicochemical Properties of this compound This interactive table provides key identifiers and properties of the compound.

| Property | Value |

|---|---|

| Chemical Formula | C₅H₆N₂S |

| Molecular Weight | 126.18 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-4-mercaptopyridine, 3-Amino-4-thiopyridine cymitquimica.com |

| CAS Number | 89002-13-1 cymitquimica.com |

Paradigm-Shifting Research Questions and Objectives for this compound Investigations

While this compound has established its role as a useful synthetic intermediate, its full potential likely remains untapped. Future research could pivot from its application as a simple building block towards harnessing its unique trifunctional nature to address more complex scientific challenges. The following research questions and objectives represent potential paradigm shifts in the investigation of this compound.

Paradigm-Shifting Research Questions:

Can the specific spatial arrangement of the amino, thiol, and pyridine nitrogen donors in this compound be exploited to create metal complexes with unprecedented catalytic activity or selectivity for challenging organic transformations?

How can the self-assembly properties of this compound, driven by hydrogen bonding and metal coordination, be controlled to construct novel supramolecular architectures or functional materials with tunable electronic, optical, or sensing capabilities?

Beyond its role as a synthetic precursor, can the this compound scaffold itself act as a novel pharmacophore for targeting specific biological pathways, given the prevalence of aminopyridines in medicinal chemistry?

Objectives for Future Investigations:

Systematic Exploration of Coordination Chemistry: Synthesize and characterize a broad range of metal complexes using this compound as a primary or secondary ligand. The objective is to map its coordination behavior with various metals and evaluate the resulting complexes for catalytic applications, such as in cross-coupling reactions or C-H activation.

Development of Functional Materials: Investigate the polymerization or co-crystallization of this compound with other molecular components to create new polymers or crystalline materials. The goal is to study the properties of these materials, focusing on conductivity, luminescence, and porosity for potential use in electronics or chemical sensing.

Computational and Synthetic Medicinal Chemistry: Employ computational modeling to predict the interactions of this compound and its simple derivatives with biological targets of interest. This would be followed by the targeted synthesis and biological evaluation of the most promising candidates to identify new lead compounds for drug discovery.

Table 3: Specific Research Findings on this compound This interactive table highlights specific historical research conducted on the compound.

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Smiles Rearrangement | Arylthio derivatives of this compound were synthesized and found to be highly susceptible to the Smiles rearrangement. | Demonstrated the enhanced reactivity of the pyridine system in intramolecular nucleophilic substitution compared to analogous benzene systems. | researchgate.netjst.go.jp |

| Synthetic Intermediate | The compound is classified as a versatile building block in chemical synthesis. | Its amino and thiol groups provide reactive sites for constructing more complex molecules. | cymitquimica.com |

| Ligand Potential | The structure is suitable for acting as a ligand in coordination chemistry. | Its ability to interact with metal ions makes it a candidate for applications in catalysis and materials science. | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODUNSYPGHJXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562729 | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-23-2, 89002-13-1 | |

| Record name | 3-Amino-4(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Strategic Derivatization of 3 Aminopyridine 4 Thiol

Targeted Synthesis of 3-Aminopyridine-4-thiol Core Scaffold

The construction of the this compound framework can be approached through several synthetic strategies, ranging from the elaboration of established chemical routes to the exploration of advanced electrochemical and rearrangement protocols.

Elaboration of Established Chemical Synthesis Routes

The synthesis of the this compound core often involves a multi-step process, starting from readily available pyridine (B92270) derivatives. A common strategy involves the introduction of the amino and thiol groups onto the pyridine ring in a sequential manner.

One potential pathway begins with the synthesis of 3-aminopyridine (B143674). A well-established method for this is the Hofmann rearrangement of nicotinamide (B372718). wikipedia.org In this reaction, nicotinamide is treated with an alkaline solution of sodium hypochlorite, leading to the formation of 3-aminopyridine. google.com Subsequent introduction of the thiol group at the 4-position can be challenging and may require specific activating groups or reaction conditions.

Another approach involves the use of a pre-functionalized pyridine ring. For instance, starting with a halogenated aminopyridine, such as 3-amino-4-chloropyridine, a nucleophilic substitution reaction with a sulfur nucleophile could potentially introduce the thiol group. The reactivity of such precursors is influenced by the electronic effects of the substituents on the pyridine ring.

While direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of its derivatives, such as arylthio derivatives, has been reported. researchgate.netjst.go.jp These syntheses often start from precursors like 3-amino-5-bromopyridine-4-thiol, suggesting that methods for the preparation of the core scaffold exist within specialized research. researchgate.netjst.go.jp

A plausible synthetic route could involve the following conceptual steps:

Nitration of a suitable pyridine derivative to introduce a nitro group at the 3-position.

Introduction of a thiol or a protected thiol group at the 4-position.

Reduction of the nitro group to an amino group to yield the final this compound.

The specific reagents and conditions for these steps would need to be carefully selected to ensure compatibility with the functional groups present on the pyridine ring.

Advanced Electrochemical Synthesis Protocols for Thiol Compounds and their Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, including those containing sulfur. The electrochemical synthesis of aminothiols and their derivatives can proceed under mild conditions and often with high selectivity.

An electrochemical approach for the synthesis of sulfonamides from amines and thiols has been reported, which provides insights into the electrochemical behavior of aminopyridines. acs.orgcardiff.ac.uk In this process, an electrochemical oxidative coupling of an amine and a thiol is achieved. For heteroarylamines like 4-aminopyridine (B3432731), the addition of pyridine as an electron-mediator was found to be beneficial. acs.orgcardiff.ac.uk This suggests that an electrochemical protocol could be devised for the formation of a sulfur-containing bond at the 4-position of a 3-aminopyridine derivative.

Furthermore, a patent describes the electrochemical reduction of 3-nitropyridines to 3-aminopyridines in an acidic solution. google.com This method could be integrated into a larger electrochemical synthesis strategy for this compound, where the nitro group is first introduced and then electrochemically reduced to the amine.

A conceptual electrochemical synthesis of this compound could involve:

Electrochemical reduction of 3-nitropyridine (B142982) to 3-aminopyridine.

An electrochemical method for the introduction of the thiol group at the 4-position, potentially through an electrochemically initiated reaction with a sulfur-containing reagent.

The development of such a protocol would require careful optimization of the electrode materials, solvent system, and electrochemical parameters.

Exploration of Novel Cyclization and Rearrangement Strategies for this compound Systems

Rearrangement and cyclization reactions are powerful tools in organic synthesis for the construction of complex heterocyclic systems. The Smiles rearrangement, in particular, has been studied in the context of pyridine derivatives and is relevant to the synthesis of aminopyridine thiols. researchgate.netjst.go.jp

The Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic ring. It has been observed that arylthio derivatives of this compound are more prone to undergo this rearrangement compared to their benzene (B151609) counterparts. researchgate.netjst.go.jp This reactivity can be exploited in the design of synthetic routes where a precursor is intentionally designed to undergo a Smiles rearrangement to form the desired this compound scaffold. For instance, a suitably substituted aminopyridine with a tethered aryl sulfone could rearrange to introduce the thiol group at the desired position.

Another relevant rearrangement is the reaction of 3-halo-4-aminopyridines with acyl chlorides, which results in a formal two-carbon insertion to produce pyridin-4-yl α-substituted acetamides. nih.gov While not directly yielding a thiol, this demonstrates the potential for rearrangements to significantly alter the pyridine core structure.

Cyclization reactions are also fundamental to the synthesis of heterocyclic systems. While often used to build rings fused to the pyridine core, they can also be envisioned for the formation of the pyridine ring itself. For example, a reaction involving the cyclization of an acyclic precursor containing the necessary nitrogen and sulfur functionalities could potentially lead to the this compound system.

Design and Synthesis of Functionalized this compound Derivatives

The presence of both an amino and a thiol group makes this compound a versatile building block for the synthesis of a wide range of functionalized derivatives, including Schiff bases and various fused heterocyclic systems.

Synthesis of Schiff Bases Incorporating the this compound Moiety

Schiff bases, or azomethines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily participate in this reaction to form Schiff bases, which are valuable intermediates in organic synthesis and can exhibit a range of biological activities.

The general procedure for the synthesis of Schiff bases from this compound involves the reaction of the aminothiol (B82208) with a suitable carbonyl compound in a solvent such as ethanol, often with the addition of a catalytic amount of acid to facilitate the reaction. innovareacademics.injptcp.com The reaction mixture is typically refluxed for a period of time, and the resulting Schiff base can be isolated upon cooling and filtration.

The general reaction is as follows:

This compound + R-CHO/R-CO-R' → 3-(Iminomethyl)pyridine-4-thiol derivative + H₂O

A variety of aldehydes and ketones can be used in this reaction, allowing for the introduction of diverse substituents onto the imine nitrogen. This versatility is crucial for tuning the electronic and steric properties of the resulting Schiff base.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Amino-1,2,4-triazole-5-thiolate | Benzaldehyde derivatives | Schiff bases (MP1-MP10) | jptcp.com |

| 4-(4-amino-5-mercapto-4H- researchgate.netumich.edumdpi.comtriazol-3-yl)-benzoic acid | Aromatic aldehydes | 4-[4-(Arylidene amino-5-mercapto-4H- researchgate.netumich.edumdpi.comtriazol-3-yl]-benzoic acid complexes | innovareacademics.in |

This table presents examples of Schiff base synthesis from related aminothiol compounds, illustrating the general applicability of the reaction.

Construction of Fused and Spiro-Heterocyclic Systems with this compound Frameworks (e.g., triazoles, thiadiazoles)

The bifunctional nature of this compound, with its nucleophilic amino and thiol groups, makes it an excellent precursor for the construction of fused heterocyclic systems. These reactions often involve the reaction of the aminothiol with a reagent containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to the pyridine core.

Triazoles:

The synthesis of fused triazole systems can be achieved by reacting this compound with reagents that can provide the remaining nitrogen and carbon atoms of the triazole ring. For example, reaction with a one-carbon synthon like formic acid or its derivatives could lead to a fused triazolopyridine system. The amino group can react to form an amide, which then undergoes cyclization with the thiol group.

Thiadiazoles:

Fused thiadiazole derivatives can be synthesized from this compound by reaction with a suitable one-carbon electrophile that can react with both the amino and thiol groups. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbamate (B8719985) intermediate, which can then cyclize to form a fused thione-substituted thiadiazole.

A recent study reported the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from 3-aminopyridin-2(1H)-ones by first forming a thiohydrazide, which then cyclizes with an anhydride (B1165640). mdpi.comresearchgate.net A similar strategy could be adapted for this compound, where the amino group is first converted to a hydrazine, followed by reaction with a thiocarbonyl source and subsequent cyclization.

The following table summarizes some examples of the synthesis of fused heterocycles from aminothiol precursors, which are analogous to the potential reactions of this compound.

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| Thiohydrazides of 3-aminopyridones | Glutaric, maleic, or phthalic anhydride | 1,3,4-Thiadiazole derivatives | mdpi.comresearchgate.net |

| 4-Amino-5-substituted-3-mercapto-(4H)-1,2,4-triazoles | 2,3,4,5,6-Pentafluorobenzoic acid in POCl₃ | Fused thiadiazole derivatives | dergipark.org.tr |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide, then hydrazonoyl halides | 1,3,4-Thiadiazole and thiazole (B1198619) derivatives | nih.gov |

These examples highlight the utility of aminothiol scaffolds in the construction of diverse and complex fused heterocyclic systems. The specific reaction conditions and reagents can be tailored to achieve the desired ring system.

Selective Functionalization of the Thiol Group in this compound (e.g., alkylation, acylation)

The strategic derivatization of this compound often commences with the selective functionalization of its thiol group, a versatile handle for introducing a diverse array of molecular fragments. Alkylation and acylation reactions are fundamental to this process, enabling the synthesis of novel compounds with tailored properties.

Alkylation: The nucleophilic character of the thiol group facilitates its reaction with alkyl halides, leading to the formation of thioethers. This reaction is a cornerstone for creating N-alkylated 4-aminopyridine derivatives, a motif prevalent in biologically active molecules. nih.gov The process typically involves the direct reaction of 4-aminopyridine with alkyl halides. nih.gov For instance, the synthesis of N-monoalkylated 4-aminopyridines can be achieved through the reaction of N-Boc-4-aminopyridine with an electrogenerated acetonitrile (B52724) anion, followed by deprotection. nih.gov Subsequent reactions with potassium tert-butoxide and alkyl halides can yield nonsymmetrically dialkylated products. nih.gov A more direct approach to symmetrically dialkylated 4-aminopyridines involves reacting 4-aminopyridine with an excess of potassium tert-butoxide and an alkyl halide. nih.gov Heterogeneous catalysts are also employed to facilitate the N-alkylation of aminopyridines, offering high activity and selectivity, which is advantageous for industrial-scale production. google.com

Acylation: Acylation of the thiol group to form thioesters is another key transformation. A variety of methods exist for the acylation of thiols, often utilizing reagents like acetic anhydride or acetyl chloride in the presence of a base. arkat-usa.org More contemporary and milder methods have been developed, employing trimethylsilyl (B98337) acetate (B1210297) (TMSOAc) in the presence of an acid catalyst like trimethylsilyl trifluoromethanesulfonate. arkat-usa.org This protocol is efficient for the acylation of a broad range of substrates, including thiols, under mild conditions. arkat-usa.org The reaction mechanism involves the activation of the acetyl group of TMSOAc by the acid, which then reacts with the thiol nucleophile to yield the acylated product. arkat-usa.org

The table below summarizes various reagents and catalysts used for the alkylation and acylation of aminopyridine and thiol moieties.

| Transformation | Reagent/Catalyst System | Substrate Example | Product Type | Reference |

| Alkylation | Electrogenerated acetonitrile anion / t-BuOK | N-Boc-4-aminopyridine / 4-aminopyridine | N-alkylated 4-aminopyridines | nih.gov |

| Alkylation | Heterogeneous multi-active-component catalyst | 3-aminopyridine | N-monoalkylated/N,N-dialkylated aminopyridines | google.com |

| Acylation | Trimethylsilyl acetate (TMSOAc) / Trimethylsilyl trifluoromethanesulfonate | Thiols | Thioesters | arkat-usa.org |

| Acylation | Acetic anhydride or acetyl chloride / Base | Amines, Alcohols, Thiols | Esters, Amides, Thioesters | arkat-usa.org |

Controlled Oxidation Pathways of the Thiol Moiety (e.g., to sulfoxides, sulfones, disulfides)

The sulfur atom in this compound can exist in various oxidation states, offering a rich landscape for synthetic diversification. Controlled oxidation of the thiol group can lead to the formation of disulfides, sulfoxides, and sulfones, each with distinct chemical properties and potential applications. evitachem.com

Disulfides: The oxidation of thiols to disulfides is a common transformation. evitachem.comsmolecule.com This can be achieved using a variety of oxidizing agents, including hydrogen peroxide and potassium permanganate. smolecule.com Environmentally benign methods utilizing organocatalysts like Bobbitt's salt have been developed for the chemoselective oxidation of thiols to disulfides, with good to excellent yields. odu.edu Visible light photocatalysis employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a photocatalyst also provides a mild and efficient route for the selective aerobic oxidation of thiols to disulfides. rhhz.net

Sulfoxides: Further oxidation of the thiol or the corresponding sulfide (B99878) leads to sulfoxides. organic-chemistry.org A variety of reagents and catalytic systems have been developed for this purpose. For instance, hydrogen peroxide in the presence of a tantalum carbide catalyst can selectively oxidize sulfides to sulfoxides. organic-chemistry.org Metal-free systems, such as those using quinoid catalysts in the presence of light and oxygen, also offer a chemoselective route to sulfoxides. organic-chemistry.org

Sulfones: The highest oxidation state commonly accessed is the sulfone. organic-chemistry.org Oxidation of sulfides to sulfones can be achieved using strong oxidizing agents. For example, hydrogen peroxide catalyzed by niobium carbide efficiently converts sulfides to sulfones. organic-chemistry.org The chemoselectivity between sulfoxide (B87167) and sulfone formation can often be controlled by the reaction conditions, such as temperature and the choice of catalyst. organic-chemistry.org Electrochemical methods also provide a green and efficient way to synthesize sulfonamides through the oxidative coupling of thiols and amines. acs.org

The following table outlines different methods for the controlled oxidation of thiols and sulfides.

| Product | Reagent/Catalyst System | Substrate Type | Key Features | Reference |

| Disulfide | Bobbitt's salt | Aryl and aliphatic thiols | Chemoselective, environmentally friendly | odu.edu |

| Disulfide | TEMPO / Visible light / O₂ | Thiols | Mild, efficient, metal-free | rhhz.net |

| Sulfoxide | H₂O₂ / Tantalum carbide | Sulfides | High yield | organic-chemistry.org |

| Sulfoxide | 1-hexylKuQuinone / Light / O₂ | Thioethers | Metal-free, recyclable catalyst | organic-chemistry.org |

| Sulfone | H₂O₂ / Niobium carbide | Sulfides | Efficient conversion | organic-chemistry.org |

| Sulfonamide | Electrochemical oxidation | Thiols and amines | Reagent- and catalyst-free | acs.org |

Thiol-Ene Click Chemistry Applications for Polymer Modification

Thiol-ene click chemistry has emerged as a powerful and efficient tool for polymer modification due to its high efficiency, selectivity, and mild reaction conditions. magtech.com.cnrsc.org This reaction involves the addition of a thiol to a carbon-carbon double bond (an ene), which can be initiated by radicals or nucleophiles. magtech.com.cn

The versatility of thiol-ene chemistry allows for the surface modification of polymeric materials and the synthesis of functional polymers. magtech.com.cnrsc.org For instance, polymers bearing alkene functionalities can be readily modified by reacting them with thiols, allowing for the introduction of various chemical moieties. rsc.org This approach has been used to functionalize conjugated polymers like poly(3,4-propylenedioxythiophene) (PProDOT), enabling the tuning of their physical properties such as conductivity and wettability. rsc.org

In the context of this compound, its thiol group can participate in thiol-ene reactions with polymers containing "ene" functionalities. This allows for the grafting of the aminopyridine unit onto polymer backbones, thereby imparting new properties to the material. The reaction is often rapid and can proceed with high conversion rates, making it suitable for creating advanced macromolecular structures. rsc.orgmdpi.com The biocompatibility of thiol-ene reactions also opens up possibilities for their use in creating functional biomaterials. nih.gov

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Detailed Reaction Mechanism Investigations (e.g., radical pathways, electron transfer)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. The transformations this compound undergoes can proceed through various pathways, including radical mechanisms and electron transfer processes.

Radical Pathways: Radical reactions are common in thiol chemistry. For example, the thiol-ene reaction is often a radical-mediated process. magtech.com.cn The initiation step involves the generation of a thiyl radical, which then adds to an alkene to form a carbon-centered radical. acs.org This radical can then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final product. acs.org The generation of N-centered radicals from N-aminopyridinium salts has also been explored for direct C-H amidation reactions, proceeding through photoredox catalysis. acs.org Mechanistic studies, including radical trapping experiments, can help confirm the involvement of radical intermediates in these transformations. nih.govrsc.org

Electron Transfer: Electron transfer is another fundamental process that can drive reactions involving aminopyridines and thiols. nih.gov For instance, the electrochemical synthesis of sulfonamides from thiols and amines involves an initial anodic oxidation of the thiol to a disulfide. acs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide. acs.org The mechanism of visible-light-promoted desulfurative C-glycosylation of glycosyl thiols is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex, followed by electron transfer. nih.gov

Role and Optimization of Catalytic Systems (e.g., transition metal catalysis, organocatalysis)

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic transformations involving this compound. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of reactions. For example, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of alkylated pyridines. organic-chemistry.org Copper-catalyzed reactions have also been reported for the alkylation of 4-aminopyridine with alcohols. nih.gov The optimization of these catalytic systems often involves screening different metal precursors, ligands, and reaction conditions to achieve the desired outcome.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and efficient alternative to metal catalysis. rsc.org Thiourea-based organocatalysts, for example, are effective in a range of asymmetric transformations due to their ability to activate substrates through hydrogen bonding. rsc.org In the context of aminopyridines, derivatives like 2-aminoDMAP have been identified as potent organocatalysts. acs.org Bifunctional organocatalysts, which contain both an acidic and a basic moiety, have proven to be highly effective in promoting reactions like the dynamic kinetic resolution of azalactones using alcohol or thiol nucleophiles. acs.org The optimization of organocatalytic systems involves fine-tuning the catalyst structure to achieve the desired reactivity and selectivity. acs.org

The following table provides examples of catalytic systems used in transformations relevant to this compound.

| Catalysis Type | Catalyst Example | Reaction Type | Role of Catalyst | Reference |

| Transition Metal | Nickel complex | Reductive coupling | C-C bond formation | organic-chemistry.org |

| Transition Metal | Copper complex | N-Alkylation | C-N bond formation | nih.gov |

| Organocatalysis | Thiourea (B124793) derivatives | Asymmetric multicomponent reactions | Substrate activation via H-bonding | rsc.org |

| Organocatalysis | 2-aminoDMAP/Urea | Cycloaddition | Bifunctional activation | acs.org |

| Organocatalysis | Bifunctional cinchona alkaloid derivatives | Dynamic kinetic resolution | Enantioselective catalysis | acs.org |

Advanced Spectroscopic and Structural Characterization of 3 Aminopyridine 4 Thiol Systems

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 3-Aminopyridine-4-thiol.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution FTIR spectroscopy identifies the characteristic vibrational modes of the functional groups within this compound. The spectrum provides a unique "fingerprint" of the molecule. A key diagnostic band for this compound is the S-H stretching vibration, which typically appears as a weak absorption in the region of 2550 cm⁻¹. researchgate.net The presence of the amino group (-NH₂) gives rise to N-H stretching vibrations, while the aromatic pyridine (B92270) ring exhibits characteristic C-H and C=C/C=N stretching and bending vibrations.

Drawing comparisons with 3-aminopyridine (B143674), the pyridine ring skeleton vibrations are expected in the 1600-1400 cm⁻¹ region. researchgate.net For instance, studies on 3-aminopyridine have identified characteristic skeleton vibrations at approximately 1602 cm⁻¹, 1575 cm⁻¹, and 1488 cm⁻¹. researchgate.net The C-S stretching vibration is typically weak and found in the 800-600 cm⁻¹ range.

Table 3.1.1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3450-3250 | Medium-Strong |

| C-H Stretch | Aromatic Ring | 3100-3000 | Medium-Weak |

| S-H Stretch | Thiol (-SH) | ~2550 | Weak |

| C=C, C=N Stretch | Aromatic Ring | 1610-1430 | Medium-Strong |

| N-H Bend | Amino (-NH₂) | 1650-1580 | Medium |

| C-H Bend (out-of-plane) | Aromatic Ring | 900-675 | Strong |

This table presents predicted data based on established group frequencies and analysis of related compounds.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides data that is complementary to FTIR, as it detects vibrations based on changes in polarizability. It is particularly effective for identifying non-polar bonds. The S-H stretch, though weak in FTIR, can be observed in Raman spectra. rsc.org Similarly, the symmetric vibrations of the pyridine ring are often more intense in Raman than in FTIR spectra. The Raman signal of the amino group is known to be sensitive to molecular interactions. researchgate.net The combination of both FTIR and Raman data allows for a more complete and reliable assignment of the 33 normal vibrational modes expected for a molecule of this structure. tubitak.gov.tr

Table 3.1.2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100-3000 | Strong |

| S-H Stretch | Thiol (-SH) | ~2550 | Medium |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

This table presents predicted data based on established group frequencies and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in this compound. Both one-dimensional and two-dimensional techniques are employed for a full structural assignment.

One-Dimensional (1D) NMR: ¹H and ¹³C NMR Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, a signal for the thiol proton (-SH), and a signal for the amino protons (-NH₂). The aromatic protons will appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their coupling to adjacent protons. chemicalbook.comacs.org The chemical shifts of the thiol and amino protons can vary depending on the solvent and concentration and may appear as broad singlets due to chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atom attached to the thiol group (C-S) will be significantly shielded compared to the others, while the carbon attached to the amino group (C-N) will also show a characteristic shift.

Table 3.2.1a: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.0 | Doublet | 1H |

| H-5 | ~6.8 | Doublet | 1H |

| H-6 | ~7.9 | Doublet | 1H |

| -NH₂ | ~5.5 | Broad Singlet | 2H |

This table presents predicted data based on the analysis of related aminopyridine and thiol compounds. chemicalbook.com

Table 3.2.1b: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~150 |

| C-4 | ~120 |

| C-5 | ~115 |

This table presents predicted data based on the analysis of related aminopyridine and thiol compounds. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other. creative-biostructure.comemerypharma.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 and H-6), confirming their connectivity on the pyridine ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear techniques correlate proton signals with the signals of the carbon atoms to which they are directly bonded. creative-biostructure.comlibretexts.org An HSQC spectrum would show cross-peaks connecting the signals of H-2, H-5, and H-6 to their corresponding carbon atoms C-2, C-5, and C-6, respectively. This allows for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, regardless of whether they are bonded. It can help determine the preferred conformation of the molecule, for instance, by showing spatial proximity between the amino protons and the adjacent H-2 proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone for confirming the elemental composition of a molecule and for studying its fragmentation behavior, which provides further structural clues. dokumen.pub

For this compound (C₅H₆N₂S), the exact theoretical monoisotopic mass is 126.02517 Da. uni.lu HRMS can measure this mass with high precision (typically within 5 ppm), which confirms the molecular formula and rules out other potential compositions.

The fragmentation pathways under ionization (e.g., electrospray ionization - ESI or electron ionization - EI) can also be analyzed. The protonated molecule [M+H]⁺ would be a prominent ion in ESI-MS. Subsequent fragmentation (MS/MS) of this ion could involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), or the cleavage of the pyridine ring. Analyzing these fragments helps to piece together the molecular structure.

Table 3.3.1: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₅H₆N₂S]⁺ | 126.02462 |

| [M+H]⁺ | [C₅H₇N₂S]⁺ | 127.03245 |

| [M+Na]⁺ | [C₅H₆N₂SNa]⁺ | 149.01439 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complexation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within the this compound molecule and its complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch The types of electronic transitions possible in a molecule like this compound, which contains both π-systems and atoms with non-bonding electrons (n-electrons), include π → π* and n → π* transitions. uzh.chijprajournal.com

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are typically intense and occur at shorter wavelengths. uzh.ch The n → π* transitions, resulting from the excitation of an electron from a non-bonding orbital to a π anti-bonding orbital, are generally less intense. ijprajournal.com The solvent environment can influence the energies of these transitions.

Studies on related aminopyridine compounds and their metal complexes reveal characteristic absorption bands. For instance, the electronic spectra of 4-aminopyridine (B3432731) complexes show bands that can be assigned to π → π* and n → π* transitions. researchgate.net The complexation of this compound with metal ions is expected to cause shifts in these absorption bands, providing valuable information about the coordination environment. Such shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can indicate the formation of a complex and the nature of the interaction between the ligand and the metal center. up.ac.za

In the context of complexation, UV-Vis spectroscopy is a powerful tool to study the formation and stability of metal complexes. d-nb.info The changes in the absorption spectrum upon addition of a metal ion to a solution of this compound can be monitored to determine the stoichiometry and stability constants of the resulting complexes. d-nb.infou-szeged.hu For example, the interaction of metal ions with the thiol and amino groups can be followed by observing the changes in the corresponding electronic transitions.

Table 1: Typical Electronic Transitions in Aromatic Systems Containing Heteroatoms

| Transition Type | Description | Expected Intensity |

| π → π | Excitation of an electron from a pi-bonding orbital to a pi-antibonding orbital. | High |

| n → π | Excitation of an electron from a non-bonding orbital to a pi-antibonding orbital. | Low to Medium |

| σ → σ | Excitation of an electron from a sigma-bonding orbital to a sigma-antibonding orbital. | High (often in vacuum UV) |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma-antibonding orbital. | Low to Medium |

X-ray Diffraction for Definitive Solid-State Structural Analysis

X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. uol.de

Single Crystal X-ray Diffraction (SC-XRD) is an indispensable technique for the unambiguous determination of the molecular structure of this compound and its derivatives in the solid state. uol.de By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed.

For related aminopyridine compounds, SC-XRD studies have provided detailed structural information. For example, the crystal structures of metal complexes involving 3-aminopyridine have been determined, revealing the coordination modes of the ligand. tubitak.gov.tr In these complexes, 3-aminopyridine can act as a monodentate or bidentate ligand, coordinating through the pyridine nitrogen and/or the amino group nitrogen. tubitak.gov.tr

In the case of this compound, SC-XRD would be crucial to understand the tautomeric form present in the solid state (the thiol vs. the thione form) and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups. evitachem.com The crystal structure of derivatives, such as metal complexes or co-crystals, would reveal how the molecule interacts with other chemical entities, providing insights into its coordination chemistry and supramolecular assembly. researchgate.netsoton.ac.uk

The process involves mounting a suitable single crystal on a diffractometer and irradiating it with monochromatic X-rays. rsc.org The resulting diffraction data are processed to determine the unit cell dimensions and space group, and the structure is solved and refined to yield a precise atomic model. rsc.org

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 672.3 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. It is particularly valuable for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.netusp.org

The PXRD pattern is a fingerprint of a crystalline solid. ncl.ac.uk For this compound, PXRD can be used to:

Confirm the identity and purity of a synthesized batch: By comparing the experimental PXRD pattern with a reference pattern (either calculated from single-crystal data or from a standard), the phase purity can be assessed. ncl.ac.uk

Identify different polymorphic forms: Different polymorphs of this compound will give distinct PXRD patterns due to their different crystal lattices. researchgate.net The study of polymorphism is critical as different forms can have different physical properties.

Monitor phase transformations: PXRD can be used to study changes in the crystalline phase as a function of temperature, pressure, or humidity. usp.org

Characterize bulk samples: Unlike SC-XRD, which requires a single crystal, PXRD is performed on a powdered sample, providing information about the bulk material. ncl.ac.uk

In studies of related materials, PXRD has been used to confirm the formation of new complexes and to ensure the phase purity of the bulk sample after synthesis. rsc.organdavancollege.ac.in For instance, the PXRD pattern of a newly synthesized metal-organic framework containing an aminopyridine derivative was compared to the pattern simulated from its single-crystal structure to verify the bulk purity. ncl.ac.uk

Single Crystal X-ray Diffraction (SC-XRD) of this compound and its Crystalline Derivatives

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. By monitoring the physical and chemical properties of a substance as a function of temperature, valuable information about its decomposition, phase transitions, and thermal stability can be obtained.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is used to determine the thermal stability and decomposition profile of this compound.

A typical TGA thermogram plots the percentage of mass loss against temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. The decomposition may occur in single or multiple steps, and the mass loss at each step can be correlated with the loss of specific fragments of the molecule. researchgate.net

For metal complexes of aminopyridines, TGA has been used to study their decomposition patterns and to infer the coordination of solvent molecules. researchgate.netacs.org For example, the loss of water molecules at lower temperatures can indicate the presence of lattice or coordinated water. The decomposition of the organic ligand occurs at higher temperatures. rasayanjournal.co.in In the case of this compound, TGA would reveal its decomposition pathway and provide information on its thermal stability, which is crucial for its handling and storage.

Table 3: Hypothetical TGA Data for a this compound Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | 5.0 | Loss of lattice water molecules |

| 250 - 350 | 45.0 | Decomposition of the organic ligand |

| > 400 | - | Formation of metal oxide residue |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. azom.com

A DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) processes. For this compound, DSC can be used to:

Determine the melting point: The melting of a crystalline solid is observed as an endothermic peak. researchgate.net

Study polymorphism: Different polymorphs will have different melting points and may exhibit solid-solid phase transitions that can be detected by DSC. researchgate.netazom.com

Investigate phase behavior: DSC can reveal complex phase behaviors, including the presence of metastable forms and their transformations upon heating. researchgate.net

In studies of related aminopyridine compounds, DSC has been employed to investigate phase transitions and the thermal behavior of their salts and complexes. researchgate.netresearchgate.net For instance, the DSC curve of a material can show subtle transitions that are not apparent from TGA, providing a more complete picture of its thermal properties. azom.com The combination of TGA and DSC provides a comprehensive understanding of the thermal characteristics of this compound and its derivatives.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Surface Morphology and Compositional Analysis (e.g., SEM, EDX)

No published studies containing Scanning Electron Microscopy (SEM) or Energy-Dispersive X-ray Spectroscopy (EDX) analyses for this compound were found. This type of analysis is crucial for understanding the surface topography, particle size and shape, and elemental composition of a solid material. Without experimental data, a description of these characteristics is not possible.

Computational Crystal Packing and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method that relies on crystallographic information file (CIF) data obtained from single-crystal X-ray diffraction. A search for the crystal structure of this compound yielded no results. Consequently, a Hirshfeld surface analysis, which elucidates intermolecular interactions and crystal packing phenomena, cannot be performed or reported.

While research on coordination complexes of 3-aminopyridine does include Hirshfeld surface analysis, these studies describe the interactions within a crystal lattice of a much larger metal-organic complex and are not representative of the pure this compound compound. nih.govscirp.orgtubitak.gov.tr For instance, analyses of these complexes reveal significant interactions involving the metallic centers and other ligands, which would not be present in the crystal structure of the isolated compound. nih.govscirp.org

Due to the absence of specific data for this compound, the requested content for the specified sections cannot be generated at this time.

Coordination Chemistry of 3 Aminopyridine 4 Thiol As a Polydentate Ligand

Identification and Characterization of Binding Modes and Coordination Sites of 3-Aminopyridine-4-thiol

This compound (3-Apy-4-SH) can exhibit several binding modes, attributable to its multiple donor sites. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The primary coordination sites are the pyridine (B92270) ring nitrogen, the exocyclic amino nitrogen, and the thiol sulfur atom.

The ligand can act as a:

Monodentate ligand: Coordination can occur through the pyridine nitrogen, which is a common binding mode for pyridine derivatives. researchgate.net It can also coordinate through the sulfur atom, especially with soft metal ions.

Bidentate ligand: 3-Apy-4-SH can form a chelate ring by coordinating through the pyridine nitrogen and the amino nitrogen, or through the amino nitrogen and the thiol sulfur. The formation of stable five- or six-membered chelate rings is a significant driving force in its coordination chemistry. libretexts.org

Bridging ligand: The ligand can bridge two or more metal centers, leading to the formation of oligonuclear or polymeric structures. This can be achieved through various combinations of its donor atoms, for instance, bridging via the pyridine nitrogen and the sulfur atom.

The thione tautomer, 3-amino-1H-pyridine-4-thione, is also a relevant form in the solid state and in solution. uni.lu In this form, the exocyclic sulfur atom can act as a donor. The protonation state of the ligand also plays a crucial role in its coordination behavior.

The characterization of these binding modes is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the C=N, N-H, and C-S bonds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the coordination environment in solution. preprints.org

Synthesis and Structural Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. scirp.org The stoichiometry of the reactants, the pH of the solution, and the reaction temperature can be varied to target specific coordination geometries and dimensionalities.

Mononuclear complexes are formed when one or more 3-Apy-4-SH ligands coordinate to a single metal center. uci.edu These complexes can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal ion. libretexts.org For example, a metal ion like Cu(II) could form a square planar complex with two deprotonated 3-Apy-4-SH ligands acting as bidentate N,S-donors.

Oligonuclear complexes, containing a discrete number of metal centers, can be synthesized by carefully controlling the reaction conditions to favor bridging interactions. researchgate.net For instance, a dinuclear complex might feature two metal centers bridged by two 3-Apy-4-SH ligands. The magnetic properties of such complexes are of particular interest, as the bridging ligands can mediate magnetic exchange interactions between the metal ions.

Table 1: Examples of Geometries in Mononuclear Transition Metal Complexes with Pyridine-type Ligands

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Ni(II) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

This table presents generalized geometries based on common observations with pyridine-containing ligands and may be applicable to complexes of this compound.

When 3-Apy-4-SH acts as a bridging ligand, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net These extended structures are of great interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing. wikipedia.org The ability of the ligand to connect metal centers in multiple directions is key to the construction of these networks.

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous structures. wikipedia.orgchalmers.se The use of 3-Apy-4-SH in MOF synthesis could lead to materials with functional pores, where the amino and thiol groups can act as active sites for guest-host interactions or post-synthetic modification. The design of MOFs with specific topologies and properties can be achieved by judiciously selecting the metal clusters (secondary building units) and the organic linker, in this case, 3-Apy-4-SH. researchgate.net

Mononuclear and Oligonuclear Coordination Compounds

Advanced Spectroscopic Probes for Metal-Ligand Interactions in Complexes (e.g., EPR, Mössbauer)

To gain a deeper understanding of the metal-ligand interactions in 3-Apy-4-SH complexes, advanced spectroscopic techniques are employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions such as Cu(II), Mn(II), or Co(II), EPR spectroscopy is an invaluable tool. It provides detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment. rasayanjournal.co.in The hyperfine coupling constants observed in EPR spectra can give insights into the degree of covalency of the metal-ligand bonds.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, such as ⁵⁷Fe and ¹¹⁹Sn. For iron complexes of 3-Apy-4-SH, ⁵⁷Fe Mössbauer spectroscopy can reveal the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin or low-spin), and the nature of the chemical environment around the iron nucleus.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the local geometric and electronic structure around a specific metal atom. acs.org It can provide information on coordination numbers, metal-ligand bond distances, and the oxidation state of the metal, even in amorphous or poorly crystalline materials.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of 3-Apy-4-SH metal complexes are determined by the nature of the metal ion, its coordination geometry, and the interactions between metal centers in polynuclear or polymeric structures.

The electronic spectra of these complexes in the UV-Vis region show bands arising from d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. scirp.org The energies of these transitions are sensitive to the ligand field strength and the coordination geometry.

The magnetic properties of these complexes are of great interest. scirp.org Mononuclear complexes with unpaired electrons will exhibit paramagnetism. In polynuclear and polymeric systems, the bridging 3-Apy-4-SH ligands can mediate magnetic exchange interactions between the metal centers, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. The strength and nature of this magnetic coupling can be studied using variable-temperature magnetic susceptibility measurements.

Table 2: Expected Magnetic Behavior of Transition Metal Complexes

| Metal Ion Configuration | Example Metal Ion | Expected Magnetic Behavior in Mononuclear Complexes |

| d⁵ high spin | Mn(II), Fe(III) | Paramagnetic |

| d⁷ high spin | Co(II) | Paramagnetic |

| d⁸ | Ni(II) | Paramagnetic (in octahedral or tetrahedral fields) |

| d⁹ | Cu(II) | Paramagnetic |

| d¹⁰ | Zn(II) | Diamagnetic |

This table provides a general guide to the expected magnetic properties based on the d-electron count of the metal ion. scirp.org

Role of Supramolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Crystal Engineering of Complexes

Supramolecular interactions play a crucial role in the crystal engineering of 3-Apy-4-SH metal complexes, influencing their solid-state structures and properties. ias.ac.iniranchembook.ir

Hydrogen Bonding: The amino group of the 3-Apy-4-SH ligand is a potent hydrogen bond donor, while the pyridine nitrogen and the thiol/thione sulfur can act as hydrogen bond acceptors. These hydrogen bonds can link adjacent complex units, leading to the formation of higher-dimensional supramolecular architectures. researchgate.net For instance, N-H···S or N-H···N hydrogen bonds can be instrumental in organizing the packing of molecules in the crystal lattice.

The interplay of these supramolecular forces, along with the coordination bonds, provides a powerful tool for the rational design of crystalline materials with desired structures and functions. acs.org

Bioactivity and Medicinal Chemistry Investigations of 3 Aminopyridine 4 Thiol and Its Derivatives

Antimicrobial Activity Profile

Derivatives of 3-Aminopyridine-4-thiol have demonstrated a range of antimicrobial activities, showing potential against both bacterial and fungal pathogens.

Evaluation of Antibacterial Potency Against Pathogenic Strains

Various derivatives of 3-aminopyridine (B143674) have been synthesized and evaluated for their antibacterial properties. Schiff bases, a class of compounds derived from 3-aminopyridine, have shown notable activity. For instance, certain 2-aminopyridine (B139424) Schiff base compounds exhibited greater activity than standard drugs against Staphylococcus aureus and Escherichia coli. tandfonline.com The antibacterial efficacy of these compounds is often attributed to the imine or azomethine group (–C=N–), which can interact with the active centers of cellular constituents. core.ac.uk

Transition metal complexes of 3-aminopyridine have also been investigated for their antibacterial potential. scirp.org For example, a silver(I) complex with 2-aminopyridine and thiocyanate (B1210189) demonstrated higher antibacterial activity against Escherichia coli and Staphylococcus aureus than the parent 2-aminopyridine ligand. researchgate.net This enhanced activity is thought to be due to the central metal ion and the ligand's ability to interact with membrane proteins. researchgate.net

Furthermore, studies on thiopyrimidine derivatives have indicated that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. researchgate.net Among the tested strains, Bacillus cereus was found to be the most susceptible, while E. coli was the most resistant. researchgate.net The introduction of a 1,2,4-triazole-3-thiol moiety has been shown to produce antibacterial activity, with the specific side chain group influencing the spectrum of activity. uobasrah.edu.iq

Some 5-chloropyridine derivatives bearing a 1,2,4-triazole-3-thione moiety have shown very high antibacterial activity against Mycobacterium luteum, with a minimum inhibitory concentration (MIC) of 3.9 µg/mL. mdpi.com Similarly, certain pyridine (B92270) Schiff bases have demonstrated a more pronounced biocidal effect against Gram-positive bacteria, including Bacillus subtilis, Streptococcus agalactiae, Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus haemolyticus, while showing no discernible effect on Gram-negative bacteria. nih.gov

| Compound/Derivative Class | Tested Organisms | Key Findings |

| 2-Aminopyridine Schiff Bases | Staphylococcus aureus, Escherichia coli | Greater activity than standard drugs against tested strains. tandfonline.com |

| Silver(I) complex with 2-aminopyridine and thiocyanate | Escherichia coli, Staphylococcus aureus | Higher antibacterial activity than the parent 2-aminopyridine. researchgate.net |

| Thiopyrimidine derivatives | Gram-positive and Gram-negative bacteria | Gram-positive bacteria were more susceptible. B. cereus was most susceptible, E. coli most resistant. researchgate.net |

| 5-Chloropyridine derivatives with 1,2,4-triazole-3-thione | Mycobacterium luteum | High activity with MIC of 3.9 µg/mL. mdpi.com |

| Pyridine Schiff Bases | Gram-positive and Gram-negative bacteria | Pronounced biocidal effect against Gram-positive bacteria; no discernible effect on Gram-negative bacteria. nih.gov |

Assessment of Antifungal Efficacy Against Fungal Pathogens

The antifungal potential of 3-aminopyridine derivatives has also been a subject of investigation. The nitrogen atom within the pyridine ring is believed to play a significant role in the antifungal activity of Schiff bases derived from it. nih.gov For instance, compounds like (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-tert-butyl-phenol have demonstrated antifungal effects against Cryptococcus spp. nih.gov

Derivatives incorporating a 1,2,4-triazole (B32235) ring system, particularly those with mercapto- and thione-substituents, have shown a broad range of biological activities, including antifungal properties. mdpi.com Specifically, 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and a related benzylideneamino derivative were identified as exceptionally active against the fungus Candida tenuis, with a remarkable MIC of 0.9 µg/mL. mdpi.comnih.gov

Furthermore, novel pyridine derivatives have been reported to exhibit strong inhibition against a panel of human pathogenic Candida species. rsc.org In a study evaluating newly synthesized compounds against various fungi, inhibition zones for Candida albicans were found to be larger than for bacterial strains. dovepress.com Additionally, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and many have shown greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa. nih.gov

| Compound/Derivative Class | Tested Organisms | Key Findings |

| (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-tert-butyl-phenol | Cryptococcus spp. | Demonstrated antifungal effects. nih.gov |

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | Exceptionally active with an MIC of 0.9 µg/mL. mdpi.comnih.gov |

| Novel Pyridine Derivatives | Human pathogenic Candida species | Strong inhibition observed. rsc.org |

| 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans, Rhodotorula mucilaginosa | Many compounds showed greater efficacy than fluconazole. nih.gov |

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 3-aminopyridine derivatives. It has been observed that the presence of a chlorine substituent in the pyridine ring can enhance the antimycobacterial activity of certain compounds. nih.gov This observation is consistent with findings for other classes of antimicrobial agents where halogenation improves efficacy. nih.gov

The coordination of 3-aminopyridine to metal ions can also significantly impact its biological activity. scirp.org For instance, the formation of metal complexes can lead to increased cytotoxicity. scirp.org In the case of thiopyrimidine derivatives, substitutions on the structural formula have been shown to influence activity against different bacterial strains. researchgate.net

The nitrogen atom of the azomethine group in Schiff bases is believed to be involved in hydrogen bonding with the active centers of cell constituents, which interferes with normal cellular processes. core.ac.uk This interaction is a key aspect of their antimicrobial mechanism. Furthermore, the introduction of a piperazine (B1678402) ring has been explored as a strategy to create potent and selective anticancer chelators, highlighting the importance of di-substitution at the N4 position of the amine. plos.org

Anticancer and Cytotoxic Potentials

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assays Against Diverse Cancer Cell Lines

A number of 3-aminopyridine derivatives have been evaluated for their in vitro cytotoxicity against a range of human cancer cell lines. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has shown broad-spectrum antitumor activity and has been studied in numerous clinical trials. researchgate.net It has demonstrated inhibitory effects on various cancer cell lines, including those of melanoma, leukemia, ovarian, and lung cancer. researchgate.net

The cytotoxic activity of metal complexes of 3-aminopyridine has also been investigated. scirp.org In a study of platinum(II) complexes with reduced amino pyridine Schiff base ligands, all tested complexes showed a dose-dependent antiproliferative effect against A549, HeLa, and MCF-7 human cancer cell lines, with IC50 values below 50 μM. tandfonline.com The coordination of 3-aminopyridine to gallium(III) has been found to generally increase cytotoxicity, while iron(III) complexes tend to show reduced activity compared to the metal-free thiosemicarbazones. acs.org

Furthermore, a series of 3,4-dihydropyridine-2(1H)-thiones were synthesized and evaluated for their anticancer activity. nih.gov One compound with a thiophene (B33073) ring at the C5 position showed promising antiproliferative activity against melanoma A375 cells, with an IC50 of 1.71 ± 0.58 µM and a high selectivity index. nih.gov In another study, novel pyrido[3,4-d]pyrimidine (B3350098) derivatives were synthesized and evaluated, with compounds having an amine linker at the C-4 position showing better growth inhibitory activity against the UO31 renal cancer cell line compared to those with thiol or ether linkers. nih.gov

| Compound/Derivative Class | Cancer Cell Lines | Key Findings |

| Triapine | Melanoma, Leukemia, Ovarian, Lung | Broad-spectrum antitumor activity. researchgate.net |

| Platinum(II) complexes with reduced amino pyridine Schiff base ligands | A549, HeLa, MCF-7 | Dose-dependent antiproliferative effect with IC50 < 50 μM. tandfonline.com |

| Gallium(III) complexes of 3-aminopyridine | 41M, SK-BR-3 | Increased cytotoxicity compared to metal-free ligands. acs.org |

| Iron(III) complexes of 3-aminopyridine | 41M, SK-BR-3 | Reduced cytotoxic activity compared to metal-free ligands. acs.org |

| 3,4-dihydropyridine-2(1H)-thione with thiophene ring | Melanoma A375 | IC50 of 1.71 ± 0.58 µM and high selectivity. nih.gov |

| Pyrido[3,4-d]pyrimidine derivatives with amine linker | UO31 renal cancer | Better growth inhibitory activity than derivatives with thiol or ether linkers. nih.gov |

Mechanistic Studies of Antitumor Action (e.g., enzyme inhibition, cellular pathway modulation, DNA interaction)

The antitumor mechanism of 3-aminopyridine derivatives is multifaceted and involves various cellular targets and pathways. A primary mechanism of action for α-N-heterocyclic thiosemicarbazones, including Triapine, is the inhibition of ribonucleotide reductase (RR). scispace.com This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to the depletion of DNA precursors, which selectively affects rapidly replicating cancer cells. scispace.comnih.gov Triapine is considered one of the most active inhibitors of RR. researchgate.net

The interaction with DNA is another important aspect of the antitumor activity of some 3-aminopyridine derivatives. Platinum(II) complexes with reduced amino pyridine Schiff base ligands have been shown to interact with salmon sperm DNA. tandfonline.com Similarly, certain cobalt(II) and cadmium(II) complexes have demonstrated the ability to bind to and cleave DNA through an intercalation mode. bohrium.com Some phthalazine (B143731) derivatives are also being investigated as potential DNA intercalators and topoisomerase II inhibitors. scirp.org

Furthermore, some 3,4-dihydropyridine-2(1H)-thiones have been found to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis. nih.gov In another study, molecular modeling suggested that certain active hydrazones might influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine–threonine protein kinases. nih.gov

Structure-Activity Relationship (SAR) Analysis for Anticancer Efficacy

The anticancer efficacy of 3-aminopyridine derivatives, particularly α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, is profoundly influenced by their chemical structure. These compounds are potent inhibitors of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair, making it a key target in cancer therapy. scispace.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer activity of these derivatives. For instance, the thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde, known as Triapine, has emerged as a highly promising agent. scispace.com Research into pyridine-2-carboxaldehyde thiosemicarbazone analogues showed that introducing hydrophilic groups, like amino or hydroxyl, could enhance water solubility, which is critical for in vivo activity. scispace.com Specifically, the 3-amino and 5-amino derivatives were identified as the most potent in the pyridine series. scispace.com Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) was found to be the most promising among these. scispace.com

Further modifications to the thiosemicarbazone side chain have also been explored. It is established that substitution at the terminal N4 position of the thiosemicarbazone moiety is a critical factor for high anticancer activity. plos.org For example, di-substitution at the N4 position is a prerequisite for the high activity seen in related compounds. plos.org Conversely, substituting the hydrogen at the N2 position with an alkyl group tends to deactivate the compound. scispace.com This is attributed to the loss of the ionisable proton, which hinders the formation of the thiol tautomer and reduces its metal-binding affinity. scispace.com